N-(2-chlorophenyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethyl group, and a dibenzo[b,e][1,4]diazepin moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl and ethyl groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepin derivatives, which may share structural features and chemical properties.
Uniqueness
What sets N-(2-chlorophenyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide apart is its unique combination of functional groups and structural elements, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H28ClN3O2 |
---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(6-ethyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide |
InChI |
InChI=1S/C25H28ClN3O2/c1-4-20-24-19(13-25(2,3)14-22(24)30)27-18-11-7-8-12-21(18)29(20)15-23(31)28-17-10-6-5-9-16(17)26/h5-12,20,27H,4,13-15H2,1-3H3,(H,28,31) |
InChI Key |
VFAGDEBNSOPEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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